Selectivity vs. C5 and C6 Analogs
The C5 alkyl chain of the hydroxypentanesulfonate core, as found in its structural analog sodium pentanesulfonate (C5H11NaO3S), is noted to provide balanced retention for moderately polar analytes (log P 0–2). In contrast, the longer C6 chain of sodium hexanesulfonate offers increased hydrophobicity and retention for more non-polar compounds. This supports the inference that the 1-hydroxypentanesulphonate structure, with its five-carbon backbone and an additional hydroxyl group, would exhibit intermediate selectivity suitable for polar analytes that are poorly retained on standard C5 phases but excessively retained on C6 phases .
| Evidence Dimension | Predicted Hydrophobicity/Selectivity Range |
|---|---|
| Target Compound Data | Not directly measured; inferred from C5 alkyl chain and hydroxyl group |
| Comparator Or Baseline | Sodium pentanesulfonate (C5): balanced retention for log P 0–2 ; Sodium hexanesulfonate (C6): increased hydrophobicity |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Inferred for reversed-phase HPLC |
Why This Matters
This intermediate selectivity profile, inferred from class-level data, suggests a potential niche for separating polar analytes that are not optimally resolved by standard C5 or C6 sulfonates.
